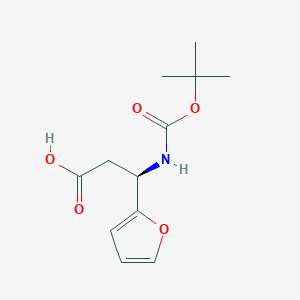

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

説明

®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a furan ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The furan ring can be introduced through various methods, including the use of furan-2-carboxylic acid as a starting material .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with furan moieties exhibit anticancer activity. The incorporation of (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid in drug design has shown promise in enhancing the efficacy of anticancer agents. For instance, studies have demonstrated that derivatives of furan-containing amino acids can inhibit tumor growth by interfering with cancer cell proliferation pathways .

Neuroprotective Effects

The furan ring structure is associated with neuroprotective effects, making this compound a candidate for developing therapies targeting neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's and Parkinson's disease .

Peptide Synthesis

Building Block for Peptides

this compound serves as an essential building block in peptide synthesis. Its Boc-protected amino group allows for selective coupling reactions without premature deprotection, facilitating the creation of complex peptides that include furan residues. This property is particularly valuable in synthesizing bioactive peptides that mimic natural products .

Stereochemical Control

The chiral nature of this compound enables the synthesis of peptides with specific stereochemical configurations, which is crucial for biological activity. The ability to incorporate this amino acid into peptides can lead to the development of novel therapeutic agents with improved selectivity and potency .

Biochemical Probes

Fluorescent Probes

The furan moiety can be utilized to develop fluorescent probes for biological imaging. By attaching this compound to other molecular scaffolds, researchers can create compounds that selectively bind to target biomolecules and emit fluorescence, aiding in the visualization of cellular processes .

Enzyme Inhibition Studies

This compound can also be employed in enzyme inhibition studies to explore its interactions with various enzymes. Its structural features allow it to mimic substrate analogs, providing insights into enzyme mechanisms and potential pathways for drug development .

Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer and neuroprotective properties |

| Peptide Synthesis | Building block for complex peptides |

| Biochemical Probes | Development of fluorescent probes |

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of furan-containing amino acids demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in anticancer drug design .

- Peptide Synthesis Innovations : Research highlighted in Tetrahedron Letters emphasized the utility of Boc-furan amino acids in synthesizing cyclic peptides with enhanced biological activity, showcasing their versatility as building blocks .

- Fluorescent Imaging : A recent publication in Nature Communications demonstrated the application of furan-based probes in live-cell imaging, illustrating how this compound can facilitate real-time monitoring of cellular events .

作用機序

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with biological targets through π-π interactions and hydrogen bonding .

類似化合物との比較

Similar Compounds

®-3-Amino-3-(furan-2-yl)propanoic acid: Lacks the Boc protection, making it more reactive.

®-3-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a furan ring, leading to different reactivity and properties.

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, commonly referred to as Boc-L-furylalanine, is a synthetic amino acid derivative notable for its applications in medicinal chemistry and organic synthesis. This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biochemical contexts. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₇NO₅

- Molecular Weight : 255.27 g/mol

- CAS Number : 1217725-33-1

- Purity : 95%+

The structure includes a furan ring, which is significant for its biological interactions. The Boc group is crucial for protecting the amino functionality during synthesis and can be removed under mild conditions to yield an active amino acid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. Research indicates that derivatives of furan-containing propanoic acids exhibit significant inhibitory effects against various pathogens:

- Candida albicans : Effective at a concentration of 64 µg/mL.

- Escherichia coli : Suppressed growth at similar concentrations.

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at 128 µg/mL for many derivatives .

This antimicrobial activity is attributed to the electrophilic nature of the furan moiety, which may interact with microbial enzymes or cellular components.

The mechanism underlying the antimicrobial effects appears to involve the formation of reactive intermediates that disrupt cellular functions in target organisms. The presence of the furan ring allows for electrophilic attack on nucleophilic sites within microbial cells, leading to cell death or inhibition of growth.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Utilizing starting materials that can undergo cyclization to form the furan structure.

- Boc Protection : Protecting the amino group using Boc anhydride.

- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Comparison with Related Compounds

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Boc-L-furylalanine | Antimicrobial | 64 (C. albicans) |

| Other derivatives | Variable | 128 (S. aureus) |

This table summarizes key findings regarding the biological activity of related compounds, emphasizing the efficacy of Boc-L-furylalanine as a potent antimicrobial agent.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Synthesis Research :

特性

IUPAC Name |

(3R)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWANHPRXTWCF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375921 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217725-33-1 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。